molecular formula C11H20O4 B14270692 1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester CAS No. 132087-08-2

1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester

Cat. No.: B14270692
CAS No.: 132087-08-2
M. Wt: 216.27 g/mol
InChI Key: IKJOYSRYKINCGN-UHFFFAOYSA-N
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Description

1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester is an organic compound with the molecular formula C₁₀H₁₈O₄. This compound belongs to the class of dioxolanes, which are cyclic acetals derived from aldehydes or ketones. The structure of this compound includes a dioxolane ring fused with a propanoic acid ester, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and catalysts is essential to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or different esters.

Scientific Research Applications

1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester involves its ability to undergo hydrolysis and release the active components. The dioxolane ring provides stability, while the ester group can be hydrolyzed under acidic or basic conditions to release the corresponding acid and alcohol . This hydrolysis reaction is catalyzed by esterases in biological systems, making it a potential prodrug.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester is unique due to its specific ester group, which provides distinct reactivity and stability compared to its ethyl and methyl counterparts. The butyl ester group offers different solubility and hydrolysis rates, making it suitable for specific applications in drug delivery and polymer production.

Properties

CAS No.

132087-08-2

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

butyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate

InChI

InChI=1S/C11H20O4/c1-3-4-7-13-10(12)5-6-11(2)14-8-9-15-11/h3-9H2,1-2H3

InChI Key

IKJOYSRYKINCGN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC1(OCCO1)C

Origin of Product

United States

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